An In-depth Technical Guide to the Chemical Properties of 6-Amino-2-naphthoic acid
An In-depth Technical Guide to the Chemical Properties of 6-Amino-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-naphthoic acid is an aromatic amino acid derivative of naphthalene (B1677914). Its bifunctional nature, possessing both an amino group and a carboxylic acid group, makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
6-Amino-2-naphthoic acid is typically a beige-green to brown powder.[1][2] Key physicochemical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 116668-47-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][4] |
| Molecular Weight | 187.19 g/mol | [1][3][4][5] |
| IUPAC Name | 6-aminonaphthalene-2-carboxylic acid | [2] |
| Synonyms | 6-Amino-2-naphthalenecarboxylic acid, 6-aminoisonaphthoic acid | [2] |
| Appearance | Beige-green to brown powder | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Melting Point | 206-209 °C | lit. | [1][3][5] |
| Boiling Point | 321.94 °C | Rough estimate | [6] |
| Solubility | Soluble in Methanol | Qualitative data. Quantitative solubility data in various organic solvents and water is not readily available in the literature. | [6] |
| pKa | 4.49 ± 0.30 | Predicted value. An experimentally determined pKa is not readily available. | [6] |
| LogP | 2.1202 | Calculated | [4] |
Synthesis of 6-Amino-2-naphthoic acid
Several synthetic routes to 6-Amino-2-naphthoic acid have been reported. A detailed experimental protocol for its synthesis from 6-hydroxy-2-naphthoic acid is provided below. Other reported methods include synthesis from 6-bromo-2-naphthylamine and 6-nitro-2-naphthylamine, though detailed experimental procedures for these routes are less accessible.[1]
Experimental Protocol: Synthesis from 6-Hydroxy-2-naphthoic acid
This procedure is based on a patented method and involves the Bucherer reaction.[7]
Materials:
-
6-hydroxy-2-naphthoic acid (1.0 mol, 188.2 g)
-
Water (500 mL)
-
Ammonium (B1175870) sulfite (B76179) (0.74 mol, 99.3 g)
-
28% Aqueous ammonia (B1221849) (3.61 mol, 219.2 g)
-
Autoclave (2 L capacity)
Procedure:
-
Charge a 2 L autoclave with 6-hydroxy-2-naphthoic acid, water, ammonium sulfite, and aqueous ammonia.
-
Seal the autoclave and stir the mixture while raising the temperature to 130 °C.
-
Maintain the reaction at 130 °C and a pressure of 0.6 MPa for 11 hours.
-
After the reaction is complete, cool the autoclave to 5 °C or lower.
-
Open the autoclave and filter the resulting crystals at the same low temperature.
-
Dry the crystals to obtain 6-amino-2-naphthoic acid.
Expected Yield: Approximately 160.4 g (84% yield) of slightly yellowish-white crystals with a purity of 98%.[7]
Synthesis workflow for 6-Amino-2-naphthoic acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at one of the absorbance maxima of the naphthoic acid core (e.g., ~236 nm, ~280 nm, or ~334 nm for the parent 2-naphthoic acid).[8]
-
Derivatization: For increased sensitivity and selectivity, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed, followed by fluorescence detection.[9]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of 6-Amino-2-naphthoic acid have been reported.[4][10] The spectra are typically recorded in DMSO-d₆.
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Multiple signals in the aromatic region (typically ~7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the naphthalene ring.
-
Amine Protons (NH₂): A broad singlet that can be exchangeable with D₂O. Its chemical shift can vary depending on concentration and temperature.
-
Carboxylic Acid Proton (COOH): A very broad singlet at a downfield chemical shift (often >12 ppm), which is also exchangeable with D₂O.
¹³C NMR (DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 167-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon attached to the amino group will be shifted upfield compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Amino-2-naphthoic acid is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
N-H Bend (Amine): A band around 1550-1650 cm⁻¹.
UV-Vis Spectroscopy
Biological Activity and Signaling Pathways
While there is limited information on the specific biological activities of 6-Amino-2-naphthoic acid itself, derivatives of 2-naphthoic acid have shown interesting pharmacological properties. Notably, 6-alkyl-2-naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors.[7]
NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and memory function. Hypofunction of these receptors has been implicated in the pathophysiology of schizophrenia.[7] PAMs of NMDA receptors enhance the receptor's response to the endogenous agonists, glutamate and glycine, without directly activating the receptor themselves. This modulation can increase the channel's open probability, leading to enhanced Ca²⁺ influx and downstream signaling.
The proposed mechanism of action for these 2-naphthoic acid derivatives involves stabilizing the active conformation of the GluN2 ligand-binding domain.[7]
Modulation of NMDA receptor signaling by 2-naphthoic acid derivatives.
Safety Information
6-Amino-2-naphthoic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Hazard Codes:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Conclusion
6-Amino-2-naphthoic acid is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established methods, and its structure allows for a range of analytical characterization techniques. The emerging biological activities of its derivatives, particularly as modulators of NMDA receptors, highlight its potential as a scaffold for the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 6-Amino-2-naphthoic acid 90 116668-47-4 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 8. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 9. usp.org [usp.org]
- 10. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
